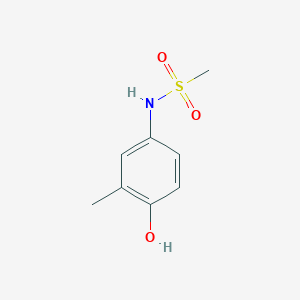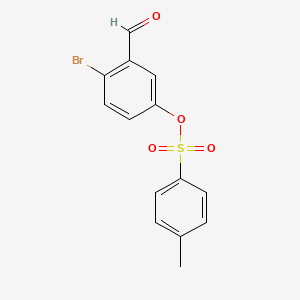
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H11BrO4S It is a derivative of benzenesulfonate, featuring a bromine atom, a formyl group, and a methylbenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate typically involves the reaction of 4-bromo-3-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Major Products
Substitution: Substituted phenyl derivatives.
Oxidation: 4-Bromo-3-carboxyphenyl 4-methylbenzenesulfonate.
Reduction: 4-Bromo-3-hydroxyphenyl 4-methylbenzenesulfonate.
Applications De Recherche Scientifique
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, the compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new covalent bonds. The bromine atom and formyl group play crucial roles in these interactions, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-formylbenzonitrile: Similar structure but with a nitrile group instead of the sulfonate group.
4-Bromo-3-formylphenyl acetate: Similar structure but with an acetate group instead of the sulfonate group.
4-Bromo-3-formylphenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of the methylbenzenesulfonate group.
Uniqueness
(4-Bromo-3-formylphenyl) 4-methylbenzenesulfonate is unique due to the presence of both the bromine atom and the methylbenzenesulfonate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H11BrO4S |
|---|---|
Poids moléculaire |
355.21 g/mol |
Nom IUPAC |
(4-bromo-3-formylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-5-13(6-3-10)20(17,18)19-12-4-7-14(15)11(8-12)9-16/h2-9H,1H3 |
Clé InChI |
QYIVOBSXUJVSFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


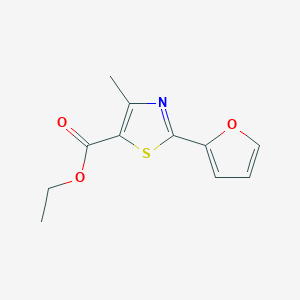
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
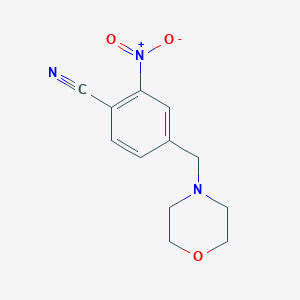
![[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine](/img/structure/B13872919.png)
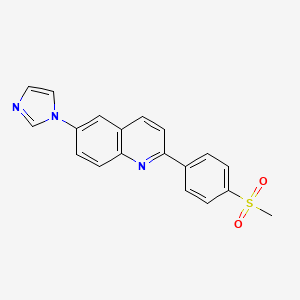
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)
![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)
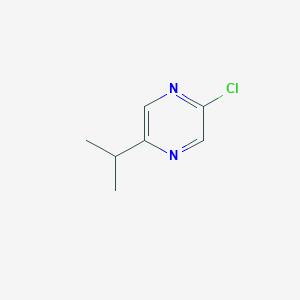
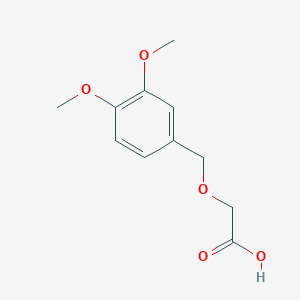

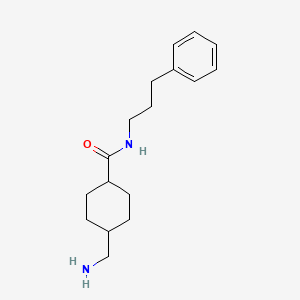
![6-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-1H-indole](/img/structure/B13872973.png)
